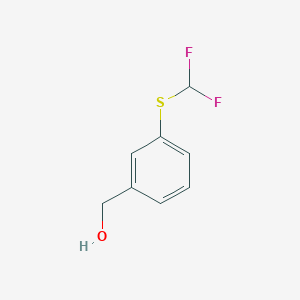

3-(Difluoromethylthio)benzyl alcohol

Descripción general

Descripción

3-(Difluoromethylthio)benzyl alcohol is an organic compound that contains a total of 20 bonds. It consists of 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group (which classifies it as an alcohol), and 1 sulfide .

Synthesis Analysis

The synthesis of benzyl alcohol, which is structurally similar to this compound, has been studied extensively. One approach involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . This process could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group (a benzene ring attached to a CH2 group), a hydroxyl group (OH, which makes it an alcohol), and a difluoromethylthio group (SCF2H). The presence of these functional groups gives the molecule its unique physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group. Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Aplicaciones Científicas De Investigación

Catalysis and Secondary Benzylation:

- Secondary benzylation of various nucleophiles, including carbon, nitrogen, and oxygen, has been catalyzed using secondary benzyl alcohol in combination with metal triflates. This process allows the usage of benzyl alcohols in the presence of water and is catalyzed by metals like lanthanoid, scandium, and hafnium triflate (Noji et al., 2003).

Transition Metal-Catalyzed Reactions:

- Benzyl alcohols have been used as electrophiles in Ni-, Fe-, or Co-catalyzed sp3 C-O bond activation reactions with Grignard reagents. This method offers a direct pathway to transform benzyl alcohols into various functional groups (Yu et al., 2012).

Photocatalysis in Benzyl Alcohol Conversion:

- Graphitic carbon nitride modified through various processes has been used as a metal-free photocatalyst for converting benzyl alcohol to benzaldehyde. This conversion was studied under environmentally friendly conditions (Lima et al., 2017).

Synthesis of Benzylic H-phosphinates:

- Benzylic alcohols can be cross-coupled with concentrated H3PO2 using palladium catalysts. This methodology provides a green, phosphorus trichloride-free entry into benzylic-H-phosphinic acids (Coudray & Montchamp, 2008).

Renewable Benzyl Alcohol Production:

- Engineering of Escherichia coli for renewable production of benzyl alcohol from glucose demonstrates an environmentally friendly method to produce benzyl alcohol, which is a valuable chemical in various industries (Pugh et al., 2015).

Friedel-Crafts Reactions with Benzylic Alcohols:

- Benzylic alcohols, including those with a CF3 group, have been used in dehydrative Friedel-Crafts reactions, facilitated by catalytic Brønsted acid (Vuković et al., 2017).

Cationic Benzylation and Allylation:

- Rare earth metal and hafnium triflate-catalyzed secondary benzylation and allylation of 1,3-dicarbonyl compounds have been described, demonstrating the versatility of benzyl alcohols in organic synthesis (Noji et al., 2007).

Direct Trifluoromethylthiolation:

- A process for the trifluoromethylthiolation of benzylic alcohols under mild conditions has been developed, showcasing a method to transform free alcohols into their trifluoromethylthiolated counterparts (Nikolaienko et al., 2014).

Membrane Microchannel Reactor Studies:

- Aerobic oxidation of benzyl alcohol over Ru/Al2O3 catalysts in a membrane microchannel reactor has been studied, providing insights into the efficient conversion processes of benzyl alcohol (Wu et al., 2019).

Alternative Local Anesthetic Studies:

- Benzyl alcohol has been studied as an alternative local anesthetic, offering insights into its medical applications. However, this study is more focused on the pharmaceutical aspects rather than the chemical properties of benzyl alcohol (Wilson & Martin, 1999).

Direcciones Futuras

The future directions for research on 3-(Difluoromethylthio)benzyl alcohol could involve further exploration of its synthesis, properties, and potential applications. For instance, the “benzyl alcohol route” has been highlighted as an elegant approach towards doped and multimetal oxide nanocrystals . This could potentially be adapted for the synthesis of this compound and its derivatives.

Propiedades

IUPAC Name |

[3-(difluoromethylsulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYPJWQSXQCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278678 | |

| Record name | 3-[(Difluoromethyl)thio]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261944-22-3 | |

| Record name | 3-[(Difluoromethyl)thio]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Difluoromethyl)thio]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B3041089.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)

![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)

![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041098.png)

![2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B3041099.png)

![1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B3041100.png)

![{3-[(Ethylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041102.png)

![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)

![(3-Methoxyphenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041105.png)

![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)

![[(Z)-[Amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041109.png)